[(4aS,7aR)-1-(1,2,4-oxadiazol-3-ylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone
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Overview
Description
[(4aS,7aR)-1-(1,2,4-oxadiazol-3-ylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone is a complex organic compound that features a unique combination of heterocyclic structures. The presence of the 1,2,4-oxadiazole ring, thieno[3,4-b]pyrazine core, and cyclobutylmethanone moiety makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aS,7aR)-1-(1,2,4-oxadiazol-3-ylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of acylhydrazides with nitrile oxides. The thieno[3,4-b]pyrazine core is then constructed via a series of condensation reactions involving thiophene derivatives and hydrazine. Finally, the cyclobutylmethanone moiety is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, would need to be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(4aS,7aR)-1-(1,2,4-oxadiazol-3-ylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
[(4aS,7aR)-1-(1,2,4-oxadiazol-3-ylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug discovery and development.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Its chemical properties could be exploited in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of [(4aS,7aR)-1-(1,2,4-oxadiazol-3-ylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
[(4aS,7aR)-1-(1,2,4-oxadiazol-3-ylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and may exhibit similar biological activities.
Thieno[3,4-b]pyrazine derivatives: Compounds with this core structure may have comparable chemical properties and applications.
Cyclobutylmethanone derivatives:
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(4aS,7aR)-1-(1,2,4-oxadiazol-3-ylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c19-14(10-2-1-3-10)18-5-4-17(6-13-15-9-22-16-13)11-7-23(20,21)8-12(11)18/h9-12H,1-8H2/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJSKYIJVUKYCY-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CC4=NOC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)CC4=NOC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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